5-Methyl 3-(3',4'-Dimethoxybenzyl)-1,4-Dihydro-2,6-dimethyl-5-(2'-trifluoromethyl)phenyl-3,5-pyridinedicarboxylate
Overview
Description
The compound 5-O-[(3,4-dimethoxyphenyl)methyl] 3-O-methyl 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic molecule that belongs to the class of dihydropyridines Dihydropyridines are known for their significant pharmacological activities, particularly as calcium channel blockers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-O-[(3,4-dimethoxyphenyl)methyl] 3-O-methyl 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common approach is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as column chromatography, and stringent quality control measures to monitor the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5-O-[(3,4-dimethoxyphenyl)methyl] 3-O-methyl 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate: can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can modify the functional groups, such as reducing the nitro group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the dihydropyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield pyridine derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
5-O-[(3,4-dimethoxyphenyl)methyl] 3-O-methyl 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate: has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly as a calcium channel blocker, which can be useful in treating cardiovascular diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-O-[(3,4-dimethoxyphenyl)methyl] 3-O-methyl 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate primarily involves its interaction with calcium channels. By binding to these channels, the compound can inhibit the influx of calcium ions into cells, leading to various physiological effects such as vasodilation and reduced cardiac workload. The molecular targets include L-type calcium channels, and the pathways involved are related to calcium signaling and regulation.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker with similar pharmacological properties.
Amlodipine: A widely used calcium channel blocker with a longer duration of action.
Felodipine: Known for its high selectivity for vascular smooth muscle.
Uniqueness
5-O-[(3,4-dimethoxyphenyl)methyl] 3-O-methyl 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate: stands out due to its unique combination of functional groups, which may confer distinct pharmacokinetic and pharmacodynamic properties. The presence of the trifluoromethyl group, in particular, can enhance its metabolic stability and binding affinity to target proteins.
Properties
IUPAC Name |
5-O-[(3,4-dimethoxyphenyl)methyl] 3-O-methyl 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26F3NO6/c1-14-21(24(31)35-5)23(17-8-6-7-9-18(17)26(27,28)29)22(15(2)30-14)25(32)36-13-16-10-11-19(33-3)20(12-16)34-4/h6-12,23,30H,13H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLWRCROIDERDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3C(F)(F)F)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26F3NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407892 | |
Record name | 5-Methyl 3-(3',4'-Dimethoxybenzyl)-1,4-Dihydro-2,6-dimethyl-5-(2'-trifluoromethyl)phenyl-3,5-pyridinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40407892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887407-05-8 | |
Record name | 5-Methyl 3-(3',4'-Dimethoxybenzyl)-1,4-Dihydro-2,6-dimethyl-5-(2'-trifluoromethyl)phenyl-3,5-pyridinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40407892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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